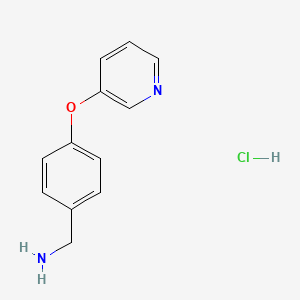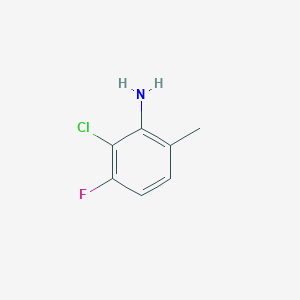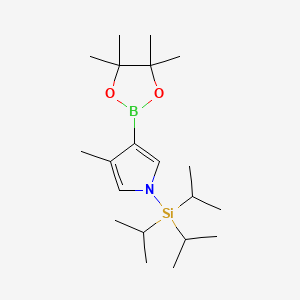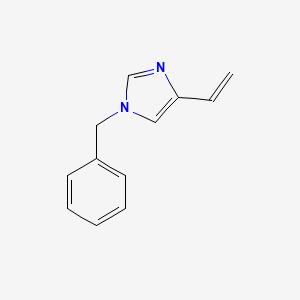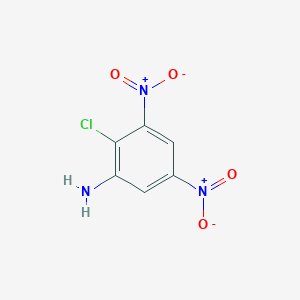
1-tert-Butyl 6-methyl 4-bromoindoline-1,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom and a tert-butyl group, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by bromination and esterification reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted indole derivatives .
Applications De Recherche Scientifique
1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indole-3-carboxylic acid: Another indole derivative with similar biological activities.
1H-indole-2-carboxylic acid: Known for its use in organic synthesis and medicinal chemistry.
1H-indole-5-carboxylic acid: Exhibits various pharmacological properties.
Uniqueness
1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester is unique due to the presence of the bromine atom and tert-butyl group, which can enhance its chemical reactivity and biological activity compared to other indole derivatives .
Propriétés
Formule moléculaire |
C15H18BrNO4 |
|---|---|
Poids moléculaire |
356.21 g/mol |
Nom IUPAC |
1-O-tert-butyl 6-O-methyl 4-bromo-2,3-dihydroindole-1,6-dicarboxylate |
InChI |
InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-6-5-10-11(16)7-9(8-12(10)17)13(18)20-4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
COEPPAJJKPZRCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


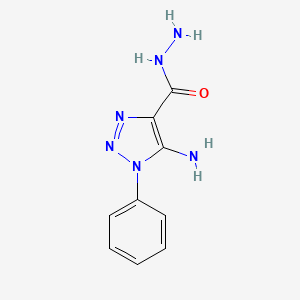
![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)
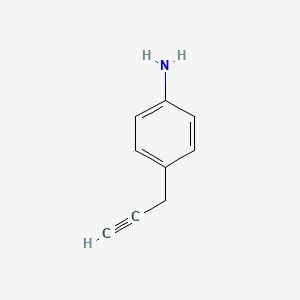


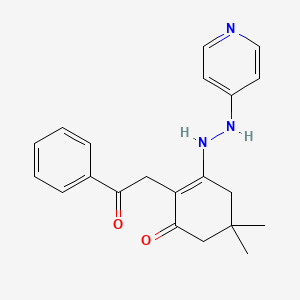
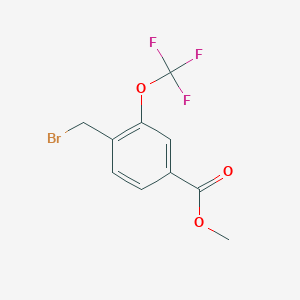
![2-[(2-Bromophenanthridin-6-yl)amino]ethanol](/img/structure/B13986038.png)
